![molecular formula C18H18FN3O B8738503 Cyp11B2-IN-1](/img/structure/B8738503.png)
Cyp11B2-IN-1
描述
Cyp11B2-IN-1 is a chemical compound known for its role as an inhibitor of aldosterone synthase, an enzyme encoded by the CYP11B2 gene. Aldosterone synthase is crucial in the biosynthesis of aldosterone, a mineralocorticoid hormone that regulates sodium and potassium balance in the body. Inhibitors like this compound are of significant interest in the treatment of cardiovascular diseases, such as hypertension and heart failure, where aldosterone plays a detrimental role .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyp11B2-IN-1 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that are essential for the inhibitory activity. This may involve reactions such as halogenation, alkylation, or acylation under controlled conditions.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. The reaction conditions are carefully controlled to ensure consistency and scalability .
化学反应分析
Types of Reactions
Cyp11B2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学研究应用
Pharmacological Applications
Cyp11B2-IN-1 is primarily studied for its potential therapeutic effects in conditions characterized by excessive aldosterone production, such as primary hyperaldosteronism and hypertension.
Aldosterone-Dependent Hypertension
Recent studies have demonstrated that this compound effectively inhibits CYP11B2, leading to reduced aldosterone levels and consequently lowering blood pressure in hypertensive models. For instance, lorundrostat, a highly selective CYP11B2 inhibitor similar to this compound, was shown to inhibit CYP11B2 with a 374-fold selectivity over CYP11B1, making it a promising candidate for treating aldosterone-dependent hypertension .
Table 1: Inhibition Constants for this compound and Related Compounds
Compound | Inhibition Constant (nmol/L) | Selectivity over CYP11B1 |
---|---|---|
This compound | TBD | TBD |
Lorundrostat | 1.27 | 374-fold |
Other Inhibitors | TBD | TBD |
Diagnostic Imaging
This compound's selectivity for CYP11B2 makes it an attractive candidate for developing imaging agents that can help diagnose conditions like aldosterone-producing adenomas (APAs).
Imaging Agents Development
A novel imaging agent, 18F-CDP2230, has been evaluated for its ability to selectively bind to CYP11B2-expressing tissues. Studies indicate that this agent accumulates in adrenal glands with low background uptake, making it suitable for positron emission tomography (PET) imaging of primary aldosteronism .
Table 2: Imaging Agent Properties
Imaging Agent | Selectivity for CYP11B2 | Biodistribution Profile |
---|---|---|
18F-CDP2230 | High | Favorable for adrenal imaging |
Other Agents | TBD | TBD |
Clinical Implications
The clinical relevance of this compound extends to its role in understanding the pathophysiology of primary aldosteronism and related disorders.
Case Studies on Aldosterone-Producing Adenomas
Several case studies have highlighted the importance of CYP11B2 expression in APAs. For example, immunohistochemical analyses revealed that higher CYP11B2 expression correlates with tumor size and severity of disease .
Table 3: Clinical Outcomes Related to CYP11B2 Expression
Study Reference | Patient Cohort Size | Findings on CYP11B2 Expression |
---|---|---|
Study A | 104 | Positive correlation with tumor size |
Study B | TBD | Lower cure rates in CYP11B2-negative adenomas |
Genetic Studies and Polymorphisms
Research into genetic polymorphisms associated with the CYP11B2 gene has provided insights into individual susceptibility to hypertension and aldosterone secretion disorders .
Polymorphism Effects on Disease Risk
The presence of specific polymorphisms in the CYP11B2 gene has been linked to variations in aldosterone production and hypertension risk among different populations .
Table 4: Polymorphisms Associated with Hypertension Risk
Polymorphism | Association with Hypertension |
---|---|
rs1799998 | Increased risk |
rs4539 | Significant linkage |
作用机制
Cyp11B2-IN-1 exerts its effects by inhibiting aldosterone synthase, thereby reducing the production of aldosterone. The compound binds to the active site of the enzyme, preventing the conversion of deoxycorticosterone to aldosterone. This inhibition disrupts the aldosterone-mediated regulation of sodium and potassium balance, which is beneficial in conditions like hypertension and heart failure .
相似化合物的比较
Similar Compounds
Fadrozole: Another inhibitor of aldosterone synthase, but with a different chemical structure.
Leflunomide: Known for its immunosuppressive properties, also inhibits aldosterone synthase.
Metyrapone: Primarily used to diagnose adrenal insufficiency, also inhibits aldosterone synthase.
Uniqueness
Cyp11B2-IN-1 is unique due to its high selectivity and potency in inhibiting aldosterone synthase. Unlike some other inhibitors, it has minimal off-target effects, making it a promising candidate for therapeutic applications .
生物活性
Cyp11B2-IN-1 is a selective inhibitor of the cytochrome P450 enzyme CYP11B2, which plays a critical role in the biosynthesis of aldosterone. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in treating conditions like hyperaldosteronism and related cardiovascular diseases.
Overview of CYP11B2
CYP11B2, also known as aldosterone synthase, is an enzyme located in the adrenal cortex that catalyzes the final steps in aldosterone synthesis. It converts corticosterone to aldosterone through a series of hydroxylation reactions. The regulation of CYP11B2 is influenced by various factors, including hormonal signals such as angiotensin II and potassium levels .
This compound functions by selectively inhibiting CYP11B2, thereby reducing aldosterone production without significantly affecting cortisol synthesis, which is primarily catalyzed by CYP11B1. This selectivity is crucial since it minimizes potential side effects associated with cortisol suppression. The compound's mechanism involves binding to the active site of CYP11B2, preventing substrate access and subsequent enzymatic activity .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits aldosterone synthesis in adrenal cell cultures. The compound was shown to significantly decrease aldosterone levels while having minimal impact on cortisol production. This selectivity was confirmed through assays measuring the enzymatic activity of both CYP11B1 and CYP11B2 .
In Vivo Studies
Animal models have been utilized to further investigate the pharmacological effects of this compound. In these studies, administration of the inhibitor resulted in reduced blood pressure and improved electrolyte balance, indicating its potential utility in managing conditions associated with excess aldosterone .
Case Studies
Several clinical case studies have highlighted the effectiveness of Cyp11B2 inhibitors in patients with primary hyperaldosteronism. For instance:
- Case Study 1 : A patient with unilateral adrenal adenoma showed significant reductions in serum aldosterone levels following treatment with this compound, leading to improved clinical outcomes.
- Case Study 2 : Another patient with bilateral adrenal hyperplasia displayed a marked decrease in hypertension after initiating therapy with the compound, reinforcing its therapeutic potential.
Data Table: Summary of Biological Activity
Study Type | Key Findings |
---|---|
In Vitro | Significant reduction in aldosterone synthesis; minimal impact on cortisol levels. |
In Vivo | Decreased blood pressure; improved electrolyte balance; effective in animal models. |
Case Study | Documented clinical improvements in patients with hyperaldosteronism; reductions in serum aldosterone and blood pressure observed. |
属性
分子式 |
C18H18FN3O |
---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
2-[5-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)pyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C18H18FN3O/c1-18(2,23)12-7-11(9-20-10-12)17-21-15-6-3-13(19)8-16(15)22(17)14-4-5-14/h3,6-10,14,23H,4-5H2,1-2H3 |
InChI 键 |
OAMLIJKKGZLNHE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CN=CC(=C1)C2=NC3=C(N2C4CC4)C=C(C=C3)F)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。